molecular formula C5H4INO B080090 2-Hydroxy-5-iodopyridine CAS No. 13472-79-2

2-Hydroxy-5-iodopyridine

Cat. No.: B080090
CAS No.: 13472-79-2
M. Wt: 221 g/mol
InChI Key: ZDJUNNCVIDKJAN-UHFFFAOYSA-N
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Description

2-Hydroxy-5-iodopyridine is a chemical compound with the molecular formula C5H4INO. It is also known by other names such as 5-Iodo-2-pyridinol and 5-Iodo-2(1H)-pyridone. This compound is characterized by the presence of an iodine atom at the 5-position and a hydroxyl group at the 2-position on the pyridine ring. It is a valuable intermediate in organic synthesis and has applications in various fields including pharmaceuticals, agrochemicals, and dyestuffs .

Scientific Research Applications

2-Hydroxy-5-iodopyridine has a wide range of applications in scientific research:

Safety and Hazards

2-Hydroxy-5-iodopyridine is classified as causing skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

Mechanism of Action

Target of Action

It is known that iodinated pyridine compounds often interact with various enzymes and receptors in the body

Mode of Action

The exact mode of action of 2-Hydroxy-5-iodopyridine is currently unknown due to the lack of specific studies on this compound. It is likely that the iodine atom plays a crucial role in its interactions with biological targets .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well-studied. As a small, polar molecule, it is expected to have good bioavailability. The presence of the iodine atom may influence its distribution and metabolism .

Result of Action

Given its structural similarity to other iodinated pyridines, it may have a range of potential effects, depending on its specific targets .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include pH, temperature, and the presence of other molecules. For example, it is known to be light-sensitive .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-iodopyridine typically involves the iodination of 2-hydroxypyridine. One common method is the reaction of 2-hydroxypyridine with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or ethanol, and the temperature is maintained to ensure the selective iodination at the 5-position .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and advanced purification techniques to achieve high yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-iodopyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The hydroxyl group at the 2-position can be oxidized to form a ketone or reduced to form an alcohol.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce ketones or alcohols .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-bromopyridine: Similar to 2-Hydroxy-5-iodopyridine but with a bromine atom instead of iodine.

    2-Hydroxy-5-chloropyridine: Contains a chlorine atom at the 5-position.

    2-Hydroxy-5-fluoropyridine: Features a fluorine atom at the 5-position.

Uniqueness

This compound is unique due to the presence of the iodine atom, which imparts higher reactivity compared to its bromine, chlorine, and fluorine counterparts. This increased reactivity makes it a valuable intermediate in various chemical syntheses and applications .

Properties

IUPAC Name

5-iodo-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4INO/c6-4-1-2-5(8)7-3-4/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJUNNCVIDKJAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80332659
Record name 2-Hydroxy-5-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13472-79-2
Record name 2-Hydroxy-5-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-5-iodopyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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